5-Bromo-2-chloro-4-cyclopropylpyridine
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Overview
Description
5-Bromo-2-chloro-4-cyclopropylpyridine is an organic compound with the molecular formula C8H7BrClN It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method starts with 2-chloropyridine, which undergoes bromination in the presence of a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective reagents. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the halogenation process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloro-4-cyclopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products:
- Substitution reactions yield various substituted pyridine derivatives.
- Coupling reactions produce biaryl compounds with potential applications in pharmaceuticals and materials science .
Scientific Research Applications
5-Bromo-2-chloro-4-cyclopropylpyridine is utilized in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-cyclopropylpyridine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the compound it is interacting with .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Shares similar halogenation but lacks the cyclopropyl group.
5-Bromo-2,4-dichloropyrimidine: Contains an additional chlorine atom and is used in similar synthetic applications
Uniqueness: 5-Bromo-2-chloro-4-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-bromo-2-chloro-4-cyclopropylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-7-4-11-8(10)3-6(7)5-1-2-5/h3-5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVDBNKSVHWNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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